molecular formula C14H16FN3OS2 B11188285 N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No.: B11188285
M. Wt: 325.4 g/mol
InChI Key: XNRZJCRCGIIYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves the reaction of 2-fluorobenzyl chloride with 5-mercapto-1,3,4-thiadiazole in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with pivaloyl chloride to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal activities. It has shown promising results against various bacterial and fungal strains .

Medicine: The compound is being investigated for its potential use in drug development, particularly as an antimicrobial agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further pharmacological studies .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity .

Mechanism of Action

The mechanism of action of N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets in microbial cells. The compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cell function and ultimately cell death. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide exhibits unique properties due to the presence of the thiadiazole ring and the pivalamide group. These structural features contribute to its enhanced biological activity and stability. Additionally, the fluorine atom on the benzyl group imparts increased lipophilicity, which can enhance its ability to penetrate cell membranes .

Properties

Molecular Formula

C14H16FN3OS2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C14H16FN3OS2/c1-14(2,3)11(19)16-12-17-18-13(21-12)20-8-9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,16,17,19)

InChI Key

XNRZJCRCGIIYAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.